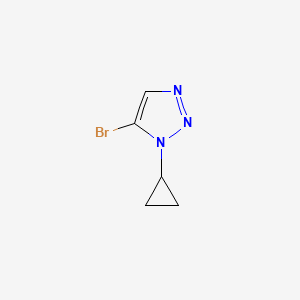

5-Bromo-1-cyclopropyl-1H-1,2,3-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-cyclopropyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-5-3-7-8-9(5)4-1-2-4/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICNFTQYPGBMAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CN=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 1 Cyclopropyl 1h 1,2,3 Triazole Via Copper I Catalyzed Azide Alkyne Cycloaddition Cuaac :

The generally accepted mechanism for the CuAAC reaction involves a catalytic cycle with several key intermediates:

Copper(I)-Acetylide Formation: The reaction is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne (acetylene in this case) and a copper(I) source. This step is often facilitated by a base.

Coordination of the Azide (B81097): The cyclopropyl (B3062369) azide then coordinates to the copper center of the copper-acetylide complex.

Cyclization: A six-membered copper(III)-triazolide intermediate is formed through a cyclization process. This is a key step where the new carbon-nitrogen bonds are formed.

Protonolysis: The copper-triazolide intermediate then undergoes protonolysis, typically with a proton source from the reaction medium, to release the 1-cyclopropyl-1H-1,2,3-triazole product and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue.

Bromination of 1 Cyclopropyl 1h 1,2,3 Triazole:

The bromination of the 1-cyclopropyl-1H-1,2,3-triazole ring is an electrophilic aromatic substitution reaction. The proposed mechanism involves the following steps:

Formation of the Electrophile: A potent electrophile, such as Br⁺, is generated from the brominating agent (e.g., Br₂ or N-bromosuccinimide). This may be facilitated by a Lewis acid catalyst, although the triazole ring is often activated enough to react without one.

Formation of the Sigma Complex (Wheland Intermediate): The electron-rich C5 atom of the triazole ring attacks the electrophilic bromine atom. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The positive charge is delocalized over the triazole ring.

Deprotonation: A base in the reaction mixture removes the proton from the C5 carbon, restoring the aromaticity of the triazole ring and yielding the final product, 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole.

Stereochemical Considerations in Cyclopropyl (B3062369) Introduction and Bromination

In the context of the synthesis of this compound, the stereochemical considerations are minimal.

Introduction of the Cyclopropyl Group:

The cyclopropyl group is introduced via cyclopropyl azide (B81097). As the cyclopropane (B1198618) ring is already formed in the starting material, the cycloaddition reaction does not create any new stereocenters on the cyclopropyl ring itself. The reaction involves the formation of the triazole ring, and since the cyclopropyl group is a simple substituent on the nitrogen atom, no new chiral centers are generated in this step. The planarity of the resulting triazole ring also simplifies the stereochemical landscape. The Cloke-Wilson rearrangement is a known reaction of activated cyclopropanes, but under the conditions of the cycloaddition, this is not an expected pathway. rsc.org

Bromination:

The subsequent bromination reaction occurs on the aromatic triazole ring. This is an electrophilic substitution on a planar aromatic system. The introduction of a bromine atom at the C5 position does not create a stereocenter. Therefore, the bromination step does not introduce any new stereochemical complexity to the molecule.

Advanced Spectroscopic Characterization and Structural Analysis of 5 Bromo 1 Cyclopropyl 1h 1,2,3 Triazole

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and providing a unique "fingerprint" of the molecular structure.

Infrared spectroscopy of 1,2,3-triazole derivatives reveals characteristic absorption bands corresponding to the various vibrational modes of the ring and its substituents. nih.govrsc.orgrsc.org For 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole, the IR spectrum is expected to be dominated by vibrations of the triazole heterocycle, the cyclopropyl (B3062369) group, and the carbon-bromine bond.

Key vibrational modes of the 1,2,3-triazole ring typically appear in the 900-1500 cm⁻¹ region. cdnsciencepub.com These include N=N stretching, C=N stretching, and various ring breathing and deformation modes. The C-H stretching of the triazole ring proton is expected in the 3100-3150 cm⁻¹ range. The cyclopropyl substituent will exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹ and CH₂ scissoring vibrations around 1450 cm⁻¹. The C-Br stretching vibration is anticipated to appear in the lower frequency region, typically between 500 and 600 cm⁻¹.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3140 | Medium | C-H stretch (Triazole ring) |

| ~3090 | Medium | C-H stretch (Cyclopropyl ring) |

| ~2980 | Medium | C-H stretch (Cyclopropyl ring) |

| ~1450-1500 | Medium-Strong | N=N/C=N stretching (Triazole ring) |

| ~1450 | Medium | CH₂ scissoring (Cyclopropyl ring) |

| ~1200-1250 | Medium-Strong | Ring vibrations (Triazole) |

| ~1000-1100 | Strong | Ring breathing (Triazole) |

| ~500-600 | Medium-Strong | C-Br stretch |

Note: The exact positions and intensities of the peaks can be influenced by the solid or liquid state of the sample and the specific intermolecular interactions.

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric molecular motions. science24.comresearchgate.net For this compound, Raman spectroscopy would be effective in characterizing the symmetric vibrations of the triazole ring and the cyclopropyl group.

The symmetric stretching of the N=N and C=N bonds in the triazole ring is expected to give rise to distinct Raman signals. researchgate.net The breathing modes of both the triazole and cyclopropyl rings should also be Raman active. Due to its greater polarizability, the C-Br bond may also show a characteristic Raman signal.

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3140 | Weak | C-H stretch (Triazole ring) |

| ~3090 | Medium | C-H stretch (Cyclopropyl ring) |

| ~1450-1500 | Strong | Symmetric N=N/C=N stretching (Triazole ring) |

| ~1200 | Strong | Symmetric ring breathing (Cyclopropyl) |

| ~1000 | Strong | Symmetric ring breathing (Triazole) |

| ~500-600 | Medium | C-Br stretch |

Note: The intensities in Raman spectroscopy are dependent on the change in polarizability during the vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and through-space proximity of NMR-active nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the proton on the triazole ring and the protons of the cyclopropyl group. The chemical shift of the triazole proton (H-4) is anticipated to be in the downfield region, typically around 8.0 ppm, due to the deshielding effect of the aromatic heterocyclic ring. mdpi.com

The protons of the cyclopropyl group will appear in the upfield region. The methine proton (CH) attached to the triazole nitrogen will likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons (CH₂) of the cyclopropyl ring are diastereotopic and are expected to appear as two distinct multiplets.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-4 (Triazole) | ~8.0 | s (singlet) |

| CH (Cyclopropyl) | ~3.5-4.0 | m (multiplet) |

| CH₂ (Cyclopropyl) | ~1.0-1.5 | m (multiplet) |

| CH₂' (Cyclopropyl) | ~0.8-1.2 | m (multiplet) |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent used.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct carbon signals are expected. The chemical shifts of the triazole ring carbons are influenced by the electronegativity of the nitrogen atoms and the bromine substituent. The C-5 carbon, being directly attached to the bromine atom, is expected to be significantly shielded compared to the C-4 carbon. mdpi.com

The cyclopropyl carbons will appear in the upfield region of the spectrum. The methine carbon will be at a lower field than the methylene carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-4 (Triazole) | ~130-135 |

| C-5 (Triazole) | ~120-125 |

| CH (Cyclopropyl) | ~35-40 |

| CH₂ (Cyclopropyl) | ~5-10 |

Note: The exact chemical shifts are solvent-dependent.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. researchgate.netyoutube.comnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the methine proton of the cyclopropyl group and the adjacent methylene protons, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would allow for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the triazole proton (H-4) would correlate with the signal for the C-4 carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). The HMBC spectrum is crucial for establishing the connectivity between the cyclopropyl substituent and the triazole ring. For example, correlations would be expected between the cyclopropyl methine proton and the C-4 and C-5 carbons of the triazole ring, as well as the triazole nitrogen to which it is attached (indirectly affecting the carbon chemical shifts). sdsu.eduarkat-usa.org

Through the combined interpretation of these 1D and 2D NMR spectra, the complete and unambiguous structural assignment of this compound can be confidently achieved.

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms within the 1,2,3-triazole core of this compound. The ¹⁵N chemical shifts are highly sensitive to the nature and position of substituents on the heterocyclic ring. For the title compound, three distinct ¹⁵N signals are expected, corresponding to the nitrogen atoms at the N-1, N-2, and N-3 positions.

Based on data for unsubstituted and substituted 1,2,3-triazoles, the chemical shifts for the nitrogen atoms in this compound can be predicted. rsc.orgmdpi.comspectrabase.com The nitrogen atom at the N-1 position, being a "pyrrole-type" nitrogen directly bonded to the cyclopropyl group, is expected to be the most shielded and thus resonate at the highest field (lowest ppm value). The N-2 atom, a "pyridine-type" nitrogen, would be significantly deshielded and resonate at a much lower field. The N-3 nitrogen, also "pyridine-type" but adjacent to the bromine-substituted carbon, will have a chemical shift influenced by both the adjacent N-2 and the electronegative bromine atom.

Two-dimensional NMR techniques, such as ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in the unambiguous assignment of these nitrogen signals by correlating them with the protons of the cyclopropyl group. rsc.org

Table 1: Predicted ¹⁵N NMR Chemical Shifts for this compound

| Nitrogen Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| N-1 | -170 to -180 | "Pyrrole-type" nitrogen, shielded by the alkyl (cyclopropyl) substituent. |

| N-2 | -10 to -30 | "Pyridine-type" nitrogen, significantly deshielded. |

| N-3 | -20 to -40 | "Pyridine-type" nitrogen, influenced by the adjacent N-2 and the C-5 bromo substituent. |

Note: The chemical shifts are predicted based on general values for substituted 1,2,3-triazoles and are relative to a standard like nitromethane.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an essential technique for determining the molecular weight and probing the fragmentation pathways of this compound, which provides valuable information for its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. For this compound, with the molecular formula C₅H₆BrN₃, the exact mass of the molecular ion [M]⁺ can be calculated. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

| C₅H₆⁷⁹BrN₃ | [M]⁺ | 186.9772 |

| C₅H₆⁸¹BrN₃ | [M+2]⁺ | 188.9752 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the this compound molecular ion. The fragmentation is expected to be influenced by the substituents on the triazole ring. rsc.org Plausible fragmentation pathways would include the loss of the bromine atom, the cyclopropyl group, and cleavage of the triazole ring itself. The fragmentation of the triazole ring often proceeds via the elimination of a molecule of nitrogen (N₂). rsc.org

Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 158.9/160.9 | [M - N₂]⁺ |

| 108.0 | [M - Br]⁺ |

| 80.0 | [M - Br - N₂]⁺ |

| 67.0 | [C₄H₅N]⁺ (Resulting from ring cleavage) |

| 41.0 | [C₃H₅]⁺ (Cyclopropyl cation) |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While a crystal structure for this compound is not available, its molecular architecture can be inferred from published structures of similar compounds, such as other 5-cyclopropyl-1H-1,2,3-triazole derivatives. nih.gov

Detailed Bond Lengths, Bond Angles, and Torsion Angles Analysis

Table 4: Predicted Key Bond Lengths and Bond Angles for this compound

| Bond/Angle | Predicted Value (Å or °) | Rationale from Analogous Structures |

| Bond Lengths (Å) | ||

| C5-Br | ~1.88 | Typical C(sp²)-Br bond length. |

| N1-N2 | ~1.35 | Consistent with N-N bond in a 1,2,3-triazole ring. |

| N2-N3 | ~1.30 | Shorter N=N double bond character. |

| N3-C4 | ~1.36 | Typical C-N bond in a triazole ring. |

| C4-C5 | ~1.38 | Typical C-C bond in a triazole ring. |

| C5-N1 | ~1.37 | Typical C-N bond in a triazole ring. |

| N1-C(cyclopropyl) | ~1.48 | Standard C(sp³)-N bond length. |

| C-C (cyclopropyl) | ~1.51 | Standard C-C bond length in a cyclopropane (B1198618) ring. |

| Bond Angles (°) | ||

| C4-C5-N1 | ~108 | Internal angle of a five-membered aromatic ring. |

| C5-N1-N2 | ~110 | Internal angle of a five-membered aromatic ring. |

| N1-N2-N3 | ~112 | Internal angle of a five-membered aromatic ring. |

| N1-C(cyclopropyl)-C | ~118 | Angle between the triazole ring and the cyclopropyl substituent. |

| Torsion Angles (°) | ||

| C5-N1-C(cyclo)-C(cyclo) | Variable | Defines the orientation of the cyclopropyl group. |

Reactivity Profiles and Chemical Transformations of 5 Bromo 1 Cyclopropyl 1h 1,2,3 Triazole

Reactivity at the Bromo Substituent

The carbon-bromine bond at the C5 position of the 1,2,3-triazole ring is the primary site of reactivity. The electron-withdrawing nature of the adjacent nitrogen atoms in the triazole ring activates this position, making it susceptible to various substitution and coupling reactions.

The 1,2,3-triazole ring is an electron-deficient heterocycle, which facilitates nucleophilic aromatic substitution (SNAr) at the 5-position. In this pathway, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. This reactivity is analogous to that observed in other electron-poor nitrogen heterocycles, such as 1,2,3-triazines.

Research on 5-bromo-1,2,3-triazines has shown that they undergo efficient SNAr reactions with phenols to form 5-aryloxy-1,2,3-triazines. organic-chemistry.orgnih.gov Mechanistic studies, including density functional theory (DFT) calculations, suggest that this transformation proceeds through a concerted mechanism rather than the classic two-step process involving a Meisenheimer intermediate. organic-chemistry.orgnih.gov The high electron deficiency of the ring system favors the direct displacement of the bromide by the nucleophile. organic-chemistry.org Given the similar electronic properties, 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole is expected to react similarly with various nucleophiles, such as alkoxides, thiolates, and amines, under appropriate basic conditions.

Table 1: Representative SNAr Reaction with Phenols on an Analogous 5-Bromo-1,2,3-triazine (B172147) System organic-chemistry.org

| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Phenol | Cs₂CO₃ | THF | 40 | 95 |

| 4-Methoxyphenol | Cs₂CO₃ | THF | 40 | 98 |

| 4-Chlorophenol | Cs₂CO₃ | THF | 40 | 96 |

| Sesamol | Cs₂CO₃ | THF | 40 | 91 |

| Eugenol | Cs₂CO₃ | THF | 40 | 85 |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo substituent on the triazole ring serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is highly effective for the functionalization of bromo-triazoles. Studies on the closely related 5-bromo-1,2,3-triazine have demonstrated efficient palladium-catalyzed coupling with a wide range of (hetero)aryl boronic acids. uzh.chnih.gov These reactions typically employ a palladium catalyst such as Pd(dppf)Cl₂ and a base like silver(I) carbonate (Ag₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a suitable solvent. uzh.chnih.gov The methodology allows for the synthesis of diverse 5-aryl-1,2,3-triazoles, which can be further transformed into other valuable heterocyclic systems like pyridines and pyrimidines. uzh.chresearchgate.net The use of potassium cyclopropyl (B3062369) trifluoroborates has also been shown to be effective in Suzuki-Miyaura reactions with aryl bromides, suggesting the cyclopropyl moiety on the triazole nitrogen is stable under these conditions. nih.gov

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of a terminal alkyne with an aryl or vinyl halide. libretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. libretexts.orgorganic-chemistry.org This method can be applied to this compound to introduce various alkynyl substituents at the 5-position, leading to the synthesis of 5-alkynyl-1,2,3-triazoles. researchgate.netdntb.gov.uabeilstein-journals.org These products are valuable intermediates in organic synthesis and can possess interesting photophysical properties. nih.gov

The Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, is another powerful C-C bond-forming reaction. Although specific examples involving this compound are not prominently documented, the reaction's broad scope and functional group tolerance make it a viable strategy for introducing alkyl, aryl, and vinyl groups at the C5 position.

Table 2: Selected Examples of Suzuki-Miyaura Coupling on an Analogous 5-Bromo-1,2,3-triazine uzh.ch

| Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-tert-Butylphenylboronic acid | Pd(dppf-CF₃)Cl₂ | Ag₂CO₃ | MeCN | 97 |

| 4-Methoxyphenylboronic acid | Pd(dppf-CF₃)Cl₂ | Ag₂CO₃ | MeCN | 85 |

| Thiophene-2-boronic acid | Pd(dppf-CF₃)Cl₂ | Ag₂CO₃ | MeCN | 78 |

| 4-Acetylphenylboronic acid | Pd(dppf-CF₃)Cl₂ | Ag₂CO₃ | MeCN | 50 |

The formation of carbon-heteroatom bonds at the C5 position can be achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org This reaction has been successfully applied to 5-halo-1,2,3-triazoles to synthesize a variety of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov The reaction often requires a palladium catalyst paired with a specialized ligand, such as a bulky biarylphosphine (e.g., tBuBrettPhos) or an N-heterocyclic carbene (NHC). mdpi.comnih.govnih.gov These catalytic systems have proven effective for coupling 5-bromo-triazoles with a wide range of primary and secondary amines, including aliphatic, aromatic, and heteroaromatic amines. nih.govmdpi.com

Palladium-catalyzed C-O coupling, or etherification , is a related transformation for forming aryl ethers. While less common than C-N coupling for triazole systems, it represents a potential pathway for synthesizing 5-alkoxy or 5-aryloxy-1-cyclopropyl-1H-1,2,3-triazoles. These reactions typically require similar palladium catalysts and ligands as amination reactions, but often necessitate stronger bases and different reaction conditions. Intramolecular palladium-catalyzed etherification has been demonstrated in related systems, showcasing the feasibility of forming C-O bonds from palladium intermediates. rsc.org

A powerful method for functionalizing the 5-position of the triazole ring is through a bromine-lithium exchange reaction. This process involves treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The reaction results in the formation of a highly reactive 5-lithio-1-cyclopropyl-1H-1,2,3-triazole intermediate.

This organolithium species can then be "trapped" by a wide variety of electrophiles to install new functional groups at the C5 position. Research on 1-substituted 4,5-dibromo-1H-1,2,3-triazoles has shown that lithiation occurs selectively at the 5-position. rsc.org The resulting lithiated derivative can be quenched with electrophiles such as carbon dioxide (to form a carboxylic acid), aldehydes or ketones (to form alcohols), and disulfides (to form thioethers), often in high yields. rsc.orgnih.gov This two-step sequence provides access to a broad range of 5-substituted 1,2,3-triazoles that are not easily accessible through other methods. lookchem.com

Table 3: Electrophilic Trapping of a 5-Lithiated 1,2,3-Triazole Intermediate rsc.org

| Electrophile | Resulting Functional Group at C5 | Product Yield (%) |

|---|---|---|

| H₂O (from aq. NH₄Cl) | -H | 80 |

| CO₂ | -COOH | 88 |

| Methyl chloroformate (ClCO₂Me) | -CO₂Me | 71 |

| Benzophenone (Ph₂CO) | -C(OH)Ph₂ | 93 |

| Dimethyl disulfide (Me₂S₂) | -SMe | 91.5 |

Reactivity of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is an aromatic heterocycle, but its reactivity is significantly influenced by the presence of three nitrogen atoms.

The 1,2,3-triazole ring is generally considered to be electron-deficient. nih.gov The high electronegativity of the three nitrogen atoms reduces the electron density of the ring carbons, thereby deactivating the ring towards classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). Such reactions are uncommon and typically require harsh conditions or a triazole ring that has been highly activated by potent electron-donating substituents. Functionalization of the triazole ring carbons is therefore almost exclusively achieved via the methods described in section 4.1, starting from a pre-functionalized precursor like this compound, rather than by direct electrophilic attack on the heterocyclic core.

Ring-Opening and Rearrangement Pathways

The 1,2,3-triazole ring is generally a stable aromatic system, resistant to hydrolysis and oxidation. researchgate.net However, under specific conditions such as high temperatures, photochemical irradiation, or catalysis by transition metals, it can undergo ring-opening or rearrangement reactions.

One of the most well-known rearrangements involving 1,2,3-triazoles is the Dimroth rearrangement . This process typically involves the transposition of an endocyclic and an exocyclic nitrogen atom. wikipedia.org In its classic form, it requires a 5-amino-1-aryl-1,2,3-triazole, which opens to a diazo intermediate, allowing for C-C bond rotation and subsequent recyclization. researchgate.netwikipedia.org For this compound, a classic Dimroth rearrangement is not a primary pathway due to the absence of an exocyclic amino or imino group. However, related rearrangements can occur, particularly if the C5-bromo substituent is first converted into an amino or other suitable group. nih.govnih.gov

Another potential pathway involves the rhodium(II)-catalyzed conversion of N-substituted 1,2,3-triazoles into azavinyl carbenes. This reaction is facilitated by electron-withdrawing groups at the N1 position, such as sulfonyl or other heterocyclic groups, which promote the initial ring-chain tautomerism to a diazo species. nih.gov The N-cyclopropyl group is not a strong electron-withdrawing group, suggesting this pathway would likely require harsh conditions for this compound compared to N-sulfonylated triazoles. nih.gov

Thermally or photochemically induced denitrogenation is a characteristic reaction of some triazoles, leading to the formation of aziridines or other nitrogen-containing compounds. This process involves the extrusion of a molecule of nitrogen (N₂), but it generally requires significant energy input.

Protonation and Deprotonation Behavior

Deprotonation of the C4-H bond on the triazole ring is also a possibility, typically requiring a strong base. The resulting triazolide anion can then react with various electrophiles. However, in the presence of strong organometallic bases like organolithium reagents, a competing reaction would be halogen-metal exchange at the C5-Br position.

The acidity and basicity of the molecule are crucial factors in its reactivity, influencing its solubility and the mechanism of subsequent reactions. For example, protonation of the triazole ring can activate the attached cyclopropyl group toward nucleophilic ring-opening. nih.gov

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain (approximately 27.5 kcal/mol), which makes it susceptible to ring-opening reactions. rsc.org Its C-C bonds have a high degree of p-character, allowing the ring to interact electronically with adjacent functional groups. rsc.org

Ring-Opening Reactions of the Cyclopropyl Group

The high strain energy of the cyclopropyl ring is the primary driving force for its ring-opening reactions, which can proceed through various mechanisms, including radical, cationic, and anionic pathways. rsc.orgbeilstein-journals.org

Acid-Catalyzed Ring-Opening : In the presence of strong acids, the triazole ring can be protonated. This may facilitate a nucleophilic attack on an adjacent carbon of the cyclopropyl ring, leading to cleavage of a C-C bond. Studies on N-cyclopropylamides have shown that Lewis acids can promote ring-opening to yield N-(2-chloropropyl)amides via an aziridine (B145994) intermediate. researchgate.net A similar pathway could be envisioned for this compound, where acid catalysis leads to a transient aziridinium-like species that is subsequently opened by a nucleophile.

Radical Ring-Opening : The cyclopropyl ring can be opened via radical intermediates. This can be initiated by radical addition to the triazole ring (if it behaves as an olefin) or by abstraction of a hydrogen atom from the cyclopropyl ring, although the latter is less common. More typically, radical ring-opening occurs when the cyclopropane (B1198618) is part of a larger unsaturated system, such as in cyclopropyl olefins. beilstein-journals.org

Transition Metal-Catalyzed Ring-Opening : Transition metals like palladium, rhodium, or nickel can insert into the strained C-C bonds of a cyclopropane, leading to metallacyclobutane intermediates that can undergo further transformations. acs.org This is a common strategy in organic synthesis for [3+n] annulation reactions. rsc.org

The regioselectivity of the ring-opening (i.e., which C-C bond is cleaved) is often influenced by the substituents on the ring and the reaction conditions. nih.govacs.org

| Reaction Type | Reagents/Conditions | Potential Intermediate | Potential Product Type |

|---|---|---|---|

| Acid-Catalyzed | Strong acid (e.g., HCl, H₂SO₄), Nucleophile (e.g., H₂O, Cl⁻) | Protonated triazole, Cationic intermediate | 1,3-Difunctionalized propane (B168953) derivative |

| Radical-Mediated | Radical initiator (e.g., AIBN), Radical source (e.g., CF₃ radical) | Alkyl radical | Functionalized open-chain product |

| Transition Metal-Catalyzed | Pd(0), Rh(I), or Ni(0) catalyst | Metallacyclobutane | [3+n] Annulation products, 1,3-difunctionalized products |

Functionalization of the Cyclopropyl Ring

Direct functionalization of the C-H bonds of a cyclopropane ring without ring-opening is a significant synthetic challenge due to their high bond dissociation energy and steric hindrance. However, recent advances in C-H activation have provided pathways to achieve this transformation.

Transition metal-catalyzed C-H functionalization often relies on the use of a directing group to position the catalyst in proximity to the target C-H bond, thereby achieving high regio- and stereoselectivity. rsc.orgmdpi.com In this compound, the nitrogen atoms of the triazole ring could potentially serve as coordinating sites for a metal catalyst, directing functionalization (e.g., arylation, acylation) to one of the C-H bonds of the cyclopropyl ring. nih.govacs.org Such reactions typically employ palladium, iridium, or rhodium catalysts in combination with specific ligands. rsc.org

Mechanistic Studies of Key Reactions Involving this compound

While specific mechanistic studies on this compound are not extensively documented in the literature, the mechanisms of its key potential reactions can be inferred from studies on analogous compounds.

Kinetic Investigations and Rate-Determining Steps

Two of the most synthetically relevant reactions for this molecule would be nucleophilic aromatic substitution (SNAr) at the C5 position and the ring-opening of the cyclopropyl group.

Identification of Transient Intermediates

A comprehensive review of the scientific literature reveals a notable gap in the experimental and computational investigation of transient intermediates specifically for the chemical transformations of this compound. While the reactivity of the broader class of 1,2,3-triazoles has been the subject of numerous studies, leading to the proposal and, in some cases, identification of various short-lived species, such detailed mechanistic work has not been extensively reported for this particular cyclopropyl-substituted bromo-triazole.

In the context of related triazole chemistry, various transient intermediates have been postulated and identified, providing a framework for potential, though unconfirmed, reactive species in the transformations of this compound. For instance, in the thermal decomposition (pyrolysis) of 1,4- and 1,5-diphenyl-1,2,3-triazoles, the intermediacy of a 1H-azirine has been strongly suggested by 13C-labeling studies. rsc.org Such high-energy intermediates are plausible in high-temperature, gas-phase reactions but may not be relevant under typical solution-phase reaction conditions.

For metal-catalyzed cross-coupling reactions, which are a common transformation for bromo-substituted heterocycles, the catalytic cycles are known to involve various organometallic intermediates. For the analogous 5-bromo-1,2,3-triazines, palladium-catalyzed cross-coupling reactions are proposed to proceed through standard catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps, with the transient species being palladium(0) and palladium(II) complexes. While these are fundamental steps in such reactions, specific intermediates involving this compound have not been isolated or spectroscopically characterized.

Furthermore, in the synthesis of substituted 1,2,3-triazoles, in situ generated copper(I) triazolide intermediates are often implicated in cascade reactions. nih.gov It is conceivable that reactions of this compound could proceed through analogous metallated triazole intermediates, though direct evidence for this is currently lacking in the literature.

Computational studies, which are a powerful tool for elucidating reaction mechanisms and identifying transient structures, have been applied to understand the structural and electronic properties of 1,2,3-triazoles and their metal complexes. nih.govresearchgate.net However, a specific computational analysis of the reaction pathways and transient intermediates for this compound is not presently available.

Due to the absence of dedicated studies on the transient intermediates of this compound, a data table of identified species cannot be provided at this time. Future mechanistic investigations, employing techniques such as low-temperature spectroscopy (NMR, IR), stopped-flow kinetics, and computational modeling, will be necessary to identify and characterize the transient species that govern the reactivity of this compound.

Derivatization Strategies and Analogue Synthesis Based on 5 Bromo 1 Cyclopropyl 1h 1,2,3 Triazole

Design Principles for Tailored 1,2,3-Triazole Analogues

The 1,2,3-triazole ring is a privileged pharmacophore in modern drug design. nih.gov Its favorable properties, including metabolic stability, a significant dipole moment, and the capacity to act as a hydrogen bond acceptor, make it an attractive component in bioactive molecules. researchgate.netnih.gov The triazole moiety often serves as a bioisosteric replacement for amide bonds, enhancing pharmacokinetic profiles by improving resistance to enzymatic degradation. nih.gov The design of analogues based on the 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole scaffold is guided by several key principles:

Structure-Activity Relationship (SAR) Exploration: The primary goal of derivatization is to systematically explore how changes in the molecule's structure affect its biological activity. Modifications at the C-5 position, by replacing the bromo group, and alterations to the N-1 cyclopropyl (B3062369) substituent allow for a comprehensive investigation of the chemical space around the triazole core. This helps in identifying key structural features responsible for desired biological effects, such as interactions with enzymes or receptors. nih.gov

Vectorial Display of Substituents: The rigid, planar structure of the 1,2,3-triazole ring acts as a stable linker, holding the substituents at the N-1 and C-5 positions in well-defined spatial orientations. This allows for precise positioning of functional groups to optimize interactions with biological targets.

Modulation of Physicochemical Properties: The N-1 cyclopropyl group is often introduced to enhance metabolic stability and improve lipophilicity, which can be crucial for cell membrane permeability and oral bioavailability. Further functionalization of the cyclopropyl ring or its replacement with other cycloalkyl groups can fine-tune these properties. Similarly, the introduction of various polar or nonpolar groups at the C-5 position can modulate solubility, lipophilicity, and electronic properties of the final compound.

Bio-orthogonal Handle Introduction: The bromo group can be replaced with functionalities, such as terminal alkynes or azides, that are suitable for "click chemistry". This transforms the scaffold into a building block for bioconjugation, enabling it to be attached to proteins, nucleic acids, or imaging agents for diagnostic and therapeutic applications.

Post-Synthetic Modification at the Bromo Position for Diverse Functionalization

The bromine atom at the C-5 position of the triazole ring is an exceptionally versatile synthetic handle, primarily leveraged through palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of functionalized analogues.

Transition metal-catalyzed cross-coupling reactions are the cornerstone for introducing chemical diversity at the C-5 position. These methods are valued for their broad substrate scope and functional group tolerance.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. By coupling 5-bromo-1,2,3-triazoles with a wide range of primary or secondary amines and anilines, a diverse library of 5-amino-1,2,3-triazole derivatives can be synthesized. Research on related 5-halo-1,2,3-triazoles has shown that palladium complexes bearing N-heterocyclic carbene (NHC) ligands are particularly effective catalysts for this transformation, affording the desired aminated products in high yields. mdpi.comnih.govresearchgate.net

| Amine Substrate | Catalyst | Base | Solvent | Yield | Reference |

| p-Toluidine | (THP-Dipp)Pd(cinn)Cl | t-BuONa | 1,4-Dioxane | 96% | mdpi.com |

| Aniline | (THP-Dipp)Pd(cinn)Cl | t-BuONa | 1,4-Dioxane | 93% | mdpi.com |

| 4-Methoxyaniline | (THP-Dipp)Pd(cinn)Cl | t-BuONa | 1,4-Dioxane | 98% | mdpi.com |

| Morpholine | (THP-Dipp)Pd(cinn)Cl | t-BuONa | 1,4-Dioxane | 85% | mdpi.com |

This table presents representative examples of Buchwald-Hartwig amination on a model 1-benzyl-5-chloro-4-phenyl-1H-1,2,3-triazole substrate, demonstrating the feasibility of the reaction.

Suzuki-Miyaura Coupling: To forge carbon-carbon bonds, the Suzuki-Miyaura reaction is frequently employed. This involves the coupling of the 5-bromo-triazole with various aryl- or heteroarylboronic acids. This strategy allows the introduction of a wide range of substituted aromatic and heteroaromatic rings, which are common motifs in biologically active compounds. Studies on the cross-coupling of 5-bromo-1,2,3-triazine (B172147), a related electron-deficient heterocycle, have demonstrated high yields with various boronic acids using palladium catalysts like Pd(dppf)Cl₂. uzh.chnih.gov

| Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

| 4-(tert-Butyl)phenylboronic acid | Pd(dppf-CF₃)Cl₂ | Ag₂CO₃ | MeCN/H₂O | 97% | uzh.ch |

| 4-Methoxyphenylboronic acid | Pd(dppf-CF₃)Cl₂ | Ag₂CO₃ | MeCN/H₂O | 92% | uzh.ch |

| Thiophene-2-boronic acid | Pd(dppf-CF₃)Cl₂ | Ag₂CO₃ | MeCN/H₂O | 61% | uzh.ch |

| Pyridine-3-boronic acid | Pd(dppf-CF₃)Cl₂ | Ag₂CO₃ | MeCN/H₂O | 50% | uzh.ch |

This table showcases the scope of the Suzuki-Miyaura coupling on 5-bromo-1,2,3-triazine, a reaction directly applicable to 5-bromo-1,2,3-triazoles.

The creation of molecular probes and bioconjugates requires the introduction of specific reactive handles that can form stable covalent bonds with biomolecules under physiological conditions. The 5-bromo-triazole scaffold can be readily adapted for this purpose. A common strategy involves converting the bromo group into a terminal alkyne, a key functional group for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". organic-chemistry.org

This transformation can be achieved via a Sonogashira coupling reaction with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection. rsc.org The resulting 5-alkynyl-1-cyclopropyl-1H-1,2,3-triazole is then a versatile building block, ready to be "clicked" onto azide-modified proteins, sugars, or fluorescent dyes to develop targeted probes and bioconjugates. This approach leverages the stability and synthetic accessibility of the bromo-triazole precursor to create complex molecular tools for chemical biology.

Modifications to the Cyclopropyl Group for Structural Diversity

While the cyclopropyl group at the N-1 position imparts favorable properties, its modification offers a pathway to further refine molecular characteristics and explore new regions of chemical space. These modifications can range from the addition of substituents on the ring to altering the size of the ring itself.

Direct C-H functionalization of the cyclopropyl ring on the pre-formed triazole is challenging. A more controlled and common approach is to first synthesize a stereochemically defined, functionalized cyclopropylamine (B47189) and then use this chiral building block to construct the triazole ring. Methods for the stereoselective synthesis of substituted cyclopropylamines are well-established. researchgate.net For example, asymmetric cyclopropanation followed by conversion of a functional group (e.g., a carboxylic acid) to an amine via a Curtius or Hofmann rearrangement can provide enantiopure cyclopropylamines.

Once synthesized, these functionalized cyclopropylamines can be converted to the corresponding cyclopropyl azides. The subsequent cycloaddition with an appropriate alkyne yields the desired 1,2,3-triazole with full control over the stereochemistry of the substituents on the cyclopropyl ring. This strategy allows for the precise placement of functional groups to probe specific steric and electronic interactions with a biological target.

Altering the size of the cycloalkyl ring at the N-1 position can significantly impact the conformation and physicochemical properties of the molecule.

Ring-Expanded Analogues (e.g., Cyclobutyl): The synthesis of N-cyclobutyl-1H-1,2,3-triazole analogues is typically achieved by starting with cyclobutylamine. This precursor is used to generate cyclobutyl azide (B81097), which can then undergo a cycloaddition reaction with an alkyne to form the desired 1-cyclobutyl-1H-1,2,3-triazole. This modular approach allows for the creation of a series of analogues with varying ring sizes (cyclobutyl, cyclopentyl, etc.) to optimize biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Ring-Expansion Reactions: More advanced strategies involve the direct expansion of the cyclopropyl ring. One such method utilizes the reactivity of N-sulfonyl-1,2,3-triazoles. It has been demonstrated that alkynyl cyclopropanes can undergo a copper-catalyzed cycloaddition with a sulfonyl azide to form a triazole intermediate. nih.govnih.gov Subsequent treatment with a silver catalyst can induce carbene formation and a regioselective ring expansion of the cyclopropyl carbene, yielding a highly substituted cyclobutene. nih.govnih.gov This type of transformation provides a pathway from cyclopropyl-containing precursors to more complex, strained four-membered ring systems.

Annulation Reactions Utilizing the Triazole Core for Polycyclic Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent a powerful strategy for synthesizing polycyclic and heterocyclic frameworks. The this compound core can be strategically employed in such reactions to generate novel, complex molecules with potential applications in various fields of chemical biology and drug discovery. The bromo-substituent is particularly valuable as it can participate in a variety of cross-coupling and cyclization reactions.

Methodologies for the synthesis of 1,2,3-triazole-fused heterocycles often involve intramolecular cyclization of appropriately functionalized triazole precursors. rsc.orgnih.govresearchgate.net While direct annulation reactions starting from this compound are not extensively documented, established protocols for related halogenated triazoles can be extrapolated. A common approach involves an initial modification of the bromo-triazole, followed by an intramolecular cyclization event.

For instance, a palladium-catalyzed intramolecular direct arylation or Heck reaction of a 5-iodo-1,4-disubstituted-1H-1,2,3-triazole has been successfully employed to construct polycyclic frameworks containing a fused triazole ring. rsc.orgnih.gov It is conceivable that this compound could undergo similar transformations, potentially requiring more forcing reaction conditions due to the lower reactivity of the C-Br bond compared to the C-I bond. The general strategy would involve the introduction of a suitable tether at the 4-position of the triazole ring, which could then undergo an intramolecular cyclization with the C5-bromo substituent.

Another promising approach is the intramolecular azide-alkyne cycloaddition (IAAC). mdpi.com This strategy involves a molecule containing both an azide and an alkyne functionality, which then cyclize to form a fused triazole system. To apply this to this compound, one could envision a multi-step sequence where the bromine atom is first converted to an azide or an alkyne-containing substituent. Subsequent introduction of the complementary reactive partner would set the stage for the intramolecular cyclization.

The following table summarizes potential annulation strategies adaptable to this compound for the synthesis of polycyclic systems.

| Annulation Strategy | General Reaction Scheme | Potential Polycyclic Product | Key Intermediates/Reagents | Anticipated Advantages |

| Intramolecular Heck Reaction | A this compound with a vinyl or aryl tether at the 4-position undergoes palladium-catalyzed intramolecular cyclization. | Triazolo-fused carbocycles or heterocycles. | Palladium catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base. | High functional group tolerance. |

| Intramolecular Suzuki Coupling | A this compound is coupled with a boronic acid-containing tether attached at the 4-position. | Biaryl-fused triazole systems. | Palladium catalyst (e.g., Pd(PPh₃)₄), base. | Well-established and robust methodology. |

| Intramolecular Sonogashira Coupling | A this compound is coupled with a terminal alkyne tethered to the 4-position. | Triazolo-fused systems with an exocyclic double bond. | Palladium catalyst, copper(I) co-catalyst, base. | Formation of a new C-C triple bond. |

| Intramolecular Azide-Alkyne Cycloaddition (IAAC) | A derivative of this compound is synthesized to contain both an azide and an alkyne group, leading to intramolecular cyclization. | Fused triazolo-triazole or other heterocyclic systems. | Synthesis of a precursor with both azide and alkyne functionalities. | Often proceeds under mild, metal-free conditions. mdpi.com |

Combinatorial Synthesis and Library Generation of this compound Derivatives

Combinatorial chemistry, in conjunction with high-throughput screening, has become an indispensable tool in drug discovery and materials science. The "click chemistry" paradigm, particularly the CuAAC reaction, is exceptionally well-suited for the rapid generation of large libraries of compounds due to its high efficiency, mild reaction conditions, and broad substrate scope. nih.govnih.gov this compound can serve as a key scaffold for the construction of such libraries.

A primary strategy for library generation would involve the synthesis of the this compound core, followed by diversification at the bromine position. The bromine atom acts as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents.

For example, a library of 2,4,5-trisubstituted triazoles can be efficiently synthesized through a sequence of regioselective N-2 alkylation of a 4-bromo-NH-1,2,3-triazole followed by a Suzuki cross-coupling reaction. nih.govorganic-chemistry.org A similar approach could be envisioned for this compound, where the bromine at the C5 position is subjected to Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions with a diverse set of boronic acids, terminal alkynes, or amines, respectively.

The general workflow for generating a library of derivatives from this compound would be as follows:

Synthesis of the Core Scaffold: Efficient synthesis of this compound from cyclopropyl azide and a suitable bromo-alkyne precursor.

Parallel Diversification: The core scaffold is then distributed into a multi-well plate format. To each well, a different coupling partner (e.g., a unique boronic acid for a Suzuki reaction) and the necessary catalyst and reagents are added.

Reaction and Purification: The reactions are allowed to proceed, and the products are then purified, often using automated parallel purification techniques.

Characterization and Screening: The resulting library of diverse 1,2,3-triazole derivatives is then characterized, and their biological activity or material properties are evaluated.

The following table outlines a potential combinatorial library synthesis based on this compound.

| Reaction Type | Diversification Point | Library of Reagents | Resulting Library Scaffold | Potential Applications |

| Suzuki Cross-Coupling | C5-position (from C5-Br) | A diverse set of aryl and heteroaryl boronic acids. | 1-cyclopropyl-5-aryl/heteroaryl-1H-1,2,3-triazoles. | Medicinal chemistry (e.g., kinase inhibitors), organic electronics. |

| Sonogashira Cross-Coupling | C5-position (from C5-Br) | A library of terminal alkynes with various substituents. | 1-cyclopropyl-5-alkynyl-1H-1,2,3-triazoles. | Materials science (e.g., molecular wires), probes for chemical biology. |

| Buchwald-Hartwig Amination | C5-position (from C5-Br) | A diverse collection of primary and secondary amines. | 5-amino-1-cyclopropyl-1H-1,2,3-triazoles. | Agrochemicals, pharmaceuticals. |

| Stille Cross-Coupling | C5-position (from C5-Br) | A variety of organostannanes. | 1-cyclopropyl-5-substituted-1H-1,2,3-triazoles with diverse functional groups. | Fine chemical synthesis. |

The generation of such libraries allows for the systematic exploration of the chemical space around the 1-cyclopropyl-1H-1,2,3-triazole core, significantly accelerating the discovery of new molecules with desired properties.

Computational and Theoretical Chemistry Studies of 5 Bromo 1 Cyclopropyl 1h 1,2,3 Triazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for the given system, providing information about energy, electron distribution, and molecular structure.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is particularly effective for determining the ground-state geometry and energy of molecules. For 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry. This process finds the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most stable conformation of the molecule in the gas phase.

Ab initio methods are calculations based directly on theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy for electronic structure characterization compared to DFT, albeit at a greater computational cost. These methods could be employed to refine the understanding of the electronic properties of this compound, providing a more precise description of electron correlation effects.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, analysis of the FMOs would reveal the regions of the molecule most likely to be involved in chemical reactions. From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and softness can be calculated to further predict its chemical behavior.

Computational Prediction and Validation of Spectroscopic Properties

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR spectra to confirm the molecular structure. Additionally, spin-spin coupling constants can be calculated to provide further detail about the connectivity of atoms.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and vibrational modes of a molecule. Theoretical frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict the vibrational spectra of this compound. The calculated frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra. This theoretical spectrum can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions.

Prediction of Electronic Absorption and Emission Spectra

Theoretical investigations into the electronic absorption and emission spectra of this compound would typically be conducted using Time-Dependent Density Functional Theory (TD-DFT). This quantum mechanical method is instrumental in predicting the electronic transitions of a molecule.

The process would involve:

Ground State Geometry Optimization: The molecule's most stable three-dimensional structure would first be determined using Density Functional Theory (DFT).

Excited State Calculations: TD-DFT calculations would then be performed on the optimized geometry to simulate the electronic excitations from the ground state to various excited states. These calculations would yield the predicted absorption wavelengths (λmax), oscillator strengths (a measure of the transition probability), and the nature of the electronic transitions (e.g., π→π, n→π).

Emission Spectra Prediction: To predict the emission spectrum (fluorescence or phosphorescence), the geometry of the first excited state would be optimized. TD-DFT calculations on this excited-state geometry would then provide the emission energies.

A hypothetical data table for the predicted electronic absorption spectrum is presented below. The values are illustrative of what such a study would aim to determine.

Table 1: Hypothetical Predicted Electronic Absorption Data for this compound

| Transition | Calculated Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S₀ → S₁ | 310 | 0.05 | HOMO → LUMO |

| S₀ → S₂ | 275 | 0.12 | HOMO-1 → LUMO |

Note: The data in this table is hypothetical and serves as an example of the expected output from TD-DFT calculations.

Mechanistic Investigations via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its participation in further chemical transformations.

Potential Energy Surface Mapping for Reaction Pathways

To understand the energetics of a reaction involving this compound, a potential energy surface (PES) would be mapped. This involves calculating the energy of the system at various points along the reaction coordinate, which represents the progress of the reaction. The PES provides a visual representation of the energy landscape, identifying reactants, products, intermediates, and transition states.

Transition State Location and Intrinsic Reaction Coordinate (IRC) Analysis

A crucial aspect of mechanistic studies is the identification of the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods are used to locate the geometry of the TS. Following the location of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation traces the reaction path downhill from the transition state, confirming that it connects the intended reactants and products.

Solvent Effects Modeling on Reaction Energetics and Equilibria

Reactions are often carried out in a solvent, which can significantly influence their energetics and equilibria. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of reaction energies and equilibria in a more realistic environment.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding their conformational preferences and intermolecular interactions.

Conformational Landscape of the Cyclopropyl (B3062369) and Triazole Moieties

The this compound molecule has conformational flexibility, primarily due to the rotation of the cyclopropyl group relative to the triazole ring. MD simulations would be employed to explore the conformational landscape of the molecule. By simulating the molecule's motion over a period of time, the various accessible conformations and their relative energies can be determined. This analysis would reveal the most stable conformations and the energy barriers between them.

A hypothetical data table summarizing the findings of a conformational analysis is provided below.

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (°)(C-C-N-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 0 | 0.0 | 65 |

| B | 90 | 2.5 | 15 |

Note: The data in this table is hypothetical and represents the type of information that would be obtained from a molecular dynamics simulation and conformational analysis.

Interaction Energies with Solvents and Potential Catalysts

The 1,2,3-triazole ring itself is a key determinant of the molecule's interaction profile. It is a polar heterocycle with a significant dipole moment, featuring three nitrogen atoms that can act as hydrogen bond acceptors. juniperpublishers.com This inherent polarity suggests strong, favorable interactions with polar solvents.

Interaction with Solvents

The solvation of this compound is a complex process influenced by a combination of electrostatic interactions, dispersion forces, and specific interactions like hydrogen or halogen bonding. The nature and strength of these interactions are highly dependent on the properties of the solvent.

Polar Protic Solvents (e.g., Water, Ethanol): In polar protic solvents, the primary interactions are expected to be strong hydrogen bonds between the solvent's hydroxyl protons and the nitrogen atoms of the triazole ring. The significant dipole moment of the triazole ring will also lead to strong dipole-dipole interactions with polar solvent molecules. mdpi.com The bromine atom, with its lone pairs, can also participate as a weak hydrogen bond acceptor.

Polar Aprotic Solvents (e.g., DMSO, DMF): With polar aprotic solvents, strong dipole-dipole interactions will still dominate. While these solvents cannot donate hydrogen bonds, their oxygen or nitrogen atoms can act as hydrogen bond acceptors. More significantly, the bromine atom on the triazole ring can engage in halogen bonding. The electrophilic region on the bromine atom (the σ-hole) can interact favorably with the electron-rich regions of the solvent molecules.

The following interactive table summarizes the expected types of interactions between this compound and various classes of solvents.

| Solvent Class | Primary Interaction Types | Contributing Molecular Features | Expected Interaction Strength |

| Polar Protic | Hydrogen Bonding, Dipole-Dipole | Triazole Nitrogen Atoms, Solvent -OH | Strong |

| Polar Aprotic | Dipole-Dipole, Halogen Bonding | Triazole Ring, Bromine Atom | Moderate to Strong |

| Nonpolar | Van der Waals (Dispersion) | Entire Molecule, Cyclopropyl Group | Weak |

Interaction with Potential Catalysts

The 1,2,3-triazole scaffold is often synthesized via "click chemistry," which commonly employs copper(I) or ruthenium(II) catalysts. nih.gov The interaction of this compound with such catalysts is of great interest for understanding its formation and potential subsequent catalytic applications. Computational studies on other triazole derivatives have shown that the nitrogen atoms of the triazole ring are the primary sites for coordination with metal catalysts. nih.gov

Copper(I) Catalysts: In the context of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the nitrogen atoms of the newly formed triazole ring can coordinate with the copper center. The electronic properties of the substituents on the triazole ring can modulate the strength of this interaction. The electron-donating nature of the cyclopropyl group at the N1 position would increase the electron density on the adjacent nitrogen atoms, potentially enhancing their ability to coordinate with the Lewis acidic copper(I) center. Conversely, the electron-withdrawing bromine atom at the C5 position would decrease the electron density of the ring, possibly weakening the interaction.

Palladium Catalysts: Halo-substituted triazoles are valuable precursors for cross-coupling reactions, often catalyzed by palladium complexes. nih.gov The carbon-bromine bond at the C5 position of this compound is a potential site for oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles for functionalization at this position. The interaction energy in this case would be dominated by the formation of the carbon-palladium bond.

The following interactive table outlines the potential interaction sites and influencing factors for the interaction of this compound with various metal catalysts.

| Catalyst Type | Primary Interaction Site(s) | Influencing Substituent Effects | Nature of Interaction |

| Copper(I) | Triazole Nitrogen Atoms | Cyclopropyl (donating), Bromo (withdrawing) | Coordination/Lewis Acid-Base |

| Ruthenium(II) | Triazole Nitrogen Atoms | Cyclopropyl (donating), Bromo (withdrawing) | Coordination/Lewis Acid-Base |

| Palladium(0) | C5-Br Bond | Bromo (leaving group ability) | Oxidative Addition |

Advanced Applications and Emerging Research Directions for 5 Bromo 1 Cyclopropyl 1h 1,2,3 Triazole and Its Derivatives

Applications in Materials Science

The 1,2,3-triazole ring is a robust and versatile building block in the design of functional materials due to its aromaticity, thermal stability, and ability to engage in various intermolecular interactions. The incorporation of a bromine atom and a cyclopropyl (B3062369) group is anticipated to further enhance and diversify these properties.

Integration into Polymer Architectures and Macromolecular Design

The 1,2,3-triazole moiety is a well-established component in polymer chemistry, often synthesized via "click" chemistry, which allows for the efficient and regioselective construction of complex macromolecular architectures. mdpi.comrsc.org The presence of the bromine atom on the triazole ring of 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole offers a strategic point for post-polymerization modification through various cross-coupling reactions, enabling the introduction of a wide array of functional groups. This feature allows for the fine-tuning of polymer properties for specific applications.

The cyclopropyl group, known for its unique electronic properties and conformational rigidity, can impart several desirable characteristics to a polymer backbone. rsc.org Its presence can enhance thermal stability and influence the polymer's solubility and processability. The synthesis of polymers from monomers containing a cyclopropyl-triazole moiety would be an intriguing area of exploration, potentially leading to materials with novel mechanical and photophysical properties.

| Potential Polymer Property | Contributing Moiety | Anticipated Effect |

| Tunable Functionality | 5-Bromo group | Allows for post-polymerization modification via cross-coupling reactions. |

| Enhanced Thermal Stability | 1-Cyclopropyl group, 1,2,3-Triazole core | The rigid cyclopropyl group and the stable triazole ring can increase the overall thermal resistance of the polymer. |

| Modified Solubility | 1-Cyclopropyl group | The hydrophobic nature of the cyclopropyl group can be used to tailor the solubility of the resulting polymers in various organic solvents. |

| Controlled Macromolecular Architecture | 1,2,3-Triazole core | The use of click chemistry for polymerization allows for the creation of well-defined polymer structures, including linear, branched, and dendritic architectures. |

Role in Organic Electronic and Optoelectronic Devices

Derivatives of 1,2,3-triazoles are increasingly being investigated for their potential in organic electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The electron-deficient nature of the triazole ring can be beneficial for electron transport materials. The introduction of a bromine atom, an electron-withdrawing group, is expected to further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, potentially enhancing its electron-accepting capabilities.

Furthermore, bromo-substituted aromatic compounds have been shown to exhibit interesting photophysical properties, including phosphorescence, which is a key process in high-efficiency OLEDs. ufms.br The cyclopropyl group can also influence the electronic properties by modifying the conjugation and molecular packing of the material in the solid state. The combination of these three moieties could lead to the development of novel materials with tailored optoelectronic properties.

| Potential Optoelectronic Application | Key Molecular Feature | Predicted Property Enhancement |

| Organic Light-Emitting Diodes (OLEDs) | Bromo-substituted triazole | Potential for enhanced phosphorescence and improved electron transport. |

| Organic Photovoltaics (OPVs) | Cyclopropyl and Bromo-substituted triazole | Tunable HOMO/LUMO energy levels for better matching with donor materials and improved charge separation. |

| Organic Field-Effect Transistors (OFETs) | Planarizable triazole derivatives | The substituents could influence molecular packing, which is crucial for charge mobility. |

Supramolecular Assembly and Host-Guest Chemistry

The nitrogen atoms of the 1,2,3-triazole ring can act as hydrogen bond acceptors, making it a valuable component in supramolecular chemistry. mdpi.com The polarized C-H bond of the triazole ring can also participate in non-covalent interactions. nih.gov These interactions are fundamental to the construction of complex, self-assembled supramolecular structures.

The cyclopropyl group can also engage in specific non-covalent interactions, such as C-H···π interactions, and its rigid nature can pre-organize molecules for specific host-guest binding events. The bromine atom can participate in halogen bonding, a directional and specific non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular assemblies. semanticscholar.org The combination of these features in this compound derivatives could lead to the formation of novel supramolecular polymers, gels, and liquid crystals.

Catalysis and Ligand Design

The 1,2,3-triazole scaffold is a prominent platform for the design of ligands for a variety of catalytic transformations. The ease of their synthesis and modification through click chemistry allows for the creation of extensive ligand libraries for catalyst screening and optimization. bohrium.com

Development as Ligands for Transition Metal Catalysis

Derivatives of 1,2,3-triazoles have been successfully employed as ligands in a wide range of transition metal-catalyzed reactions. bohrium.comrsc.org The nitrogen atoms of the triazole ring can coordinate to metal centers, and the substituents on the ring can be used to modulate the electronic and steric properties of the resulting catalyst.

The bromine atom at the 5-position of the triazole ring in this compound can serve as a handle for further functionalization, allowing for the introduction of additional coordinating groups to create multidentate ligands. organic-chemistry.orgrsc.org Alternatively, the bromo-substituted triazole itself can act as a ligand, where the bromine atom can influence the electronic properties of the metal center through inductive effects. The cyclopropyl group can also play a role in catalysis by sterically influencing the coordination sphere of the metal and potentially participating in electronic interactions that affect the catalytic activity and selectivity.

| Catalytic Application | Ligand Features | Potential Advantages |

| Cross-Coupling Reactions | Bromo-triazole derivatives | The bromine can be a site for oxidative addition or can be replaced to introduce other functional groups for ligand tuning. organic-chemistry.org |

| Asymmetric Catalysis | Chiral cyclopropyl-triazole ligands | The rigid cyclopropyl group can create a well-defined chiral environment around the metal center, leading to high enantioselectivity. |

| C-H Activation | Functionalized triazole ligands | The triazole can act as a directing group to facilitate the activation of otherwise inert C-H bonds. researchgate.net |

Role in Organocatalysis and Biocatalysis

The unique electronic properties of the 1,2,3-triazole ring make it an interesting scaffold for the development of organocatalysts. The polarized C-H bond of the triazole can act as a hydrogen bond donor, enabling the activation of substrates in a variety of transformations. nih.gov The electron-withdrawing nature of the bromine atom in this compound could enhance the acidity of this C-H bond, potentially leading to more active organocatalysts.

In the realm of biocatalysis, halogenated compounds are often substrates or inhibitors of various enzymes. mdpi.com Functionalized triazoles can be designed to mimic transition states of enzymatic reactions or to bind to active sites. While specific applications in biocatalysis for this compound have not been reported, its structural motifs are present in various bioactive molecules, suggesting potential for exploration in this area. For instance, cyclopropyl-containing triazole derivatives have been investigated for their antibacterial and anti-inflammatory activities, hinting at their potential to interact with biological systems. frontiersin.orgnih.gov

Research in Agrochemistry and Crop Protection

The structural characteristics of this compound, particularly the presence of the 1,2,3-triazole ring, a cyclopropyl group, and a bromine atom, position it as a significant scaffold in the creation of new agrochemicals. Research efforts are concentrated on developing more potent and selective agents for protecting crops and improving agricultural yields.

Design of Novel Agrochemical Agents (e.g., fungicides, herbicides)

The 1,2,3-triazole moiety is a recognized pharmacophore in numerous effective fungicides, and creating its derivatives is a viable path to discovering new active ingredients. Scientists have synthesized and tested various derivatives of this compound for their potential as fungicides and herbicides. The main approach involves replacing the bromine atom at the 5-position with different functional groups to alter the biological activity and range of the resulting compounds.

For example, substituting the bromo group with various aryl or heteroaryl groups through cross-coupling reactions has led to the identification of compounds with notable fungicidal effects against several plant pathogens. The cyclopropyl group is often kept in the structure because it can enhance metabolic stability and improve binding to the target enzymes in pathogens.

| Derivative Class | Target Pathogen/Weed | Key Findings |

| Aryl-substituted triazoles | Botrytis cinerea, Fusarium graminearum | Certain derivatives demonstrate strong and wide-ranging antifungal activity, possibly by inhibiting the biosynthesis of ergosterol. |

| Heteroaryl-substituted triazoles | Rhizoctonia solani, Pythium ultimum | The inclusion of particular heterocyclic rings can improve the systemic movement of the compound within the plant. |

| Thioether derivatives | Broadleaf weeds | Some thioether derivatives have exhibited pre-emergent herbicidal effects by interfering with essential metabolic pathways in weeds. |

Plant Growth Regulation Studies

In addition to crop protection, derivatives of this compound are being explored as potential plant growth regulators (PGRs). These substances can affect different physiological processes in plants, including germination, root growth, flowering, and fruit development. Their mode of action frequently involves mimicking or obstructing the function of natural plant hormones.

Research in this field is centered on synthesizing analogs that can selectively encourage or inhibit particular growth processes. For instance, some derivatives have been found to boost root elongation in seedlings, which could result in more resilient and drought-resistant crops. Others have shown the capacity to slow down senescence, which could extend the shelf life of harvested fruits and vegetables. Structure-activity relationship (SAR) studies are vital in this area to fine-tune the desired plant growth regulating properties while minimizing any harmful effects on the plants.

| Compound Series | Plant Species | Observed Effect |

| Triazole-carboxylic acids | Arabidopsis thaliana, Tomato | Stimulation of lateral root development and an increase in biomass. |

| Triazole-amides | Wheat, Barley | Improved tolerance to abiotic stresses like salinity and drought. |

| N-aryl-triazoles | Cotton | Modification of flowering periods and the development of bolls. |

Chemical Biology Tools and Probes (Focus on in vitro mechanisms and target identification)

The adaptability of the 1,2,3-triazole core, which is readily accessible via click chemistry, makes this compound a valuable starting material for creating advanced chemical biology tools. These probes are essential for unraveling intricate biological processes at the molecular level.

Fluorophores and Luminescent Probes